"physicochemical properties of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide"
"physicochemical properties of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide"
An In-depth Technical Guide to the Physicochemical Properties of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide
Authored by: A Senior Application Scientist
Foreword: Bridging the Known and the Novel in Heterocyclic Chemistry
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds often leads to the generation of novel molecular entities with significant therapeutic potential. This guide focuses on a compound of burgeoning interest: 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide. While direct empirical data on this specific molecule is nascent, its constituent moieties—the tetrazole ring and the sulfonamide group—are cornerstones of modern drug design.[1][2][3][4] This document, therefore, serves as a comprehensive theoretical and practical framework for researchers, scientists, and drug development professionals. It synthesizes established knowledge of related structures to predict, characterize, and propose applications for this promising compound. By elucidating a logical pathway from synthesis to potential function, we aim to empower researchers to unlock its full potential.
Molecular Architecture and Predicted Physicochemical Profile
The unique properties of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide arise from the synergistic interplay of its two key functional groups. The tetrazole ring, a bioisostere of the carboxylic acid group, enhances metabolic stability and lipophilicity, while the sulfonamide group is a well-established pharmacophore with a diverse range of biological activities.[3][4][5]
Caption: Molecular structure of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties of the target compound, calculated using established computational models and extrapolated from data on analogous structures such as 2-methyl-2H-1,2,3,4-tetrazole and related sulfonamides.
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₂H₅N₅O₂S | - |
| Molecular Weight | 163.16 g/mol | - |
| XLogP3 | -0.5 | Predicted |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 6 | Calculated |
| pKa (Sulfonamide N-H) | ~ 8-10 | Literature Analogy |
| pKa (Tetrazole Ring) | ~ 4-5 | Literature Analogy[3][5] |
Rationale for Predicted Properties
-
Acidity (pKa): The tetrazole ring is known to be a bioisostere of a carboxylic acid, with a comparable pKa.[3][5] The sulfonamide proton is also weakly acidic. The presence of these two ionizable groups will significantly influence the compound's solubility and pharmacokinetic profile at physiological pH.
-
Solubility: The high nitrogen content and the presence of hydrogen bond donors and acceptors suggest moderate aqueous solubility. However, the methylation on the tetrazole ring may slightly decrease its polarity compared to an unsubstituted tetrazole.
-
Stability: Tetrazole rings are generally stable, but can be susceptible to degradation under strong acidic or basic conditions, or upon exposure to high temperatures. The sulfonamide group is typically robust. Stability studies would be crucial to determine optimal storage and handling conditions.
Proposed Synthesis and Purification
A plausible and efficient synthetic route to 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide would likely commence from a readily available starting material, such as 5-amino-2-methyl-2H-tetrazole. The conversion of an amino group to a sulfonamide is a well-established transformation in organic synthesis.
Caption: Proposed synthetic workflow for 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide.
Detailed Experimental Protocol (Hypothetical)
Step 1: Diazotization of 5-Amino-2-methyl-2H-tetrazole
-
Suspend 5-amino-2-methyl-2H-tetrazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0°C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5°C.
-
Stir the resulting solution for 30 minutes at 0°C to ensure complete formation of the diazonium salt.
Step 2: Formation of the Sulfonyl Chloride
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid, saturated with copper(I) chloride as a catalyst.
-
Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide solution.
-
Allow the reaction to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.
-
Pour the reaction mixture onto ice and extract the product, 2-methyl-2H-tetrazole-5-sulfonyl chloride, with a suitable organic solvent (e.g., ethyl acetate).
Step 3: Amination to the Sulfonamide
-
Dry the organic extracts from the previous step and concentrate under reduced pressure.
-
Dissolve the crude sulfonyl chloride in an inert solvent (e.g., acetone).
-
Add this solution dropwise to a stirred, chilled (0°C) solution of concentrated aqueous ammonia.
-
Stir the reaction for 1-2 hours, allowing it to warm to room temperature.
-
Remove the organic solvent under reduced pressure. The solid product can then be collected by filtration.
Purification Strategy
The crude product would likely be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Purity can be assessed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Analytical Characterization: A Predictive Approach
The definitive confirmation of the structure and purity of the synthesized 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide would rely on a suite of spectroscopic techniques.
Spectroscopic Data (Predicted)
| Technique | Predicted Observations |
| ¹H NMR | - A singlet around 3.8-4.2 ppm (3H, N-CH₃). - A broad singlet for the -SO₂NH₂ protons (2H), which would be exchangeable with D₂O. |
| ¹³C NMR | - A signal for the methyl carbon around 35-40 ppm. - A signal for the tetrazole ring carbon (C5) in the range of 150-160 ppm.[6] |
| FT-IR (cm⁻¹) | - N-H stretching of the sulfonamide around 3300-3400 cm⁻¹. - Asymmetric and symmetric S=O stretching around 1350 and 1160 cm⁻¹, respectively. - N=N stretching of the tetrazole ring around 1400-1500 cm⁻¹. |
| Mass Spec (ESI-) | - Expected [M-H]⁻ at m/z 162.01. |
Rationale for Predictions
The predicted NMR chemical shifts are based on known values for the 2-methyl-tetrazole moiety and the typical electronic environment of sulfonamides.[7][8] The IR stretching frequencies are characteristic of the respective functional groups. Mass spectrometry in negative ion mode is expected to readily deprotonate the acidic sulfonamide proton.
Caption: A logical workflow for the analytical characterization of the target compound.
Potential Applications and Future Directions
The convergence of the tetrazole and sulfonamide pharmacophores in a single molecule suggests a high probability of interesting biological activity. Both moieties are present in numerous marketed drugs, spanning a wide range of therapeutic areas.[1][2][4]
Areas of Potential Therapeutic Interest
-
Antimicrobial Agents: Sulfonamides are classic antibacterial agents. The tetrazole moiety could modulate this activity or introduce novel mechanisms of action.[1][3]
-
Anti-inflammatory Agents: Many compounds containing these scaffolds have demonstrated anti-inflammatory properties.[5]
-
Anticancer Agents: The nitrogen-rich heterocyclic nature of the compound makes it a candidate for investigation as an anticancer agent.[3]
-
Antihypertensive Agents: Certain tetrazole derivatives, such as Losartan, are potent antihypertensive drugs.[2][9]
Recommended Future Research
-
Synthesis and Characterization: The primary step is the successful synthesis and unambiguous characterization of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide using the protocols outlined above.
-
In Vitro Biological Screening: The compound should be screened against a panel of relevant biological targets, including various bacterial strains, cancer cell lines, and enzymes involved in inflammation.
-
Physicochemical Profiling: Experimental determination of pKa, solubility, and stability will be essential for formulation and further development.
-
Structural Biology: If a specific protein target is identified, co-crystallization studies could provide invaluable insights into the binding mode and guide further optimization.
Conclusion
While 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide represents a novel chemical entity with limited direct literature, a robust framework for its synthesis, characterization, and potential application can be constructed from the extensive knowledge of its constituent functional groups. This guide provides a scientifically grounded roadmap for researchers to explore this promising molecule. The convergence of the metabolically stable, acidic tetrazole and the versatile sulfonamide pharmacophore presents a compelling case for its investigation as a potential therapeutic agent. The experimental pathways detailed herein are designed to be self-validating, ensuring that any future investigations are built upon a foundation of scientific integrity and logical progression.
References
-
PubChem. (n.d.). 2-methyl-2H-1,2,3,4-tetrazole. National Center for Biotechnology Information. Retrieved from a valid URL. [Link]
-
ResearchGate. (n.d.). Drugs with sulfonamide or tetrazole partial structure used against.... Retrieved from a valid URL. [Link]
-
PubChem. (n.d.). 2-methyl-2H-1,2,3,4-tetrazol-5-amine. National Center for Biotechnology Information. Retrieved from a valid URL. [Link]
-
Gao, C., et al. (2018). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 23(11), 2845. [Link]
-
Al-Masoudi, N. A., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 11, 1247690. [Link]
-
Kumar, V., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Communications Chemistry, 7(1), 1-9. [Link]
-
PrepChem. (n.d.). Synthesis of 2-Methyl-5-(3-piperidyl)-2H-tetrazole, hydrochloride (13). Retrieved from a valid URL. [Link]
-
Khan, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1815. [Link]
-
Ostrovskii, V. A., et al. (2021). Mesoionic tetrazolium-5-aminides: Synthesis, molecular and crystal structures, UV–vis spectra, and DFT calculations. Beilstein Journal of Organic Chemistry, 17, 385-397. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. 2-methyl-2H-1,2,3,4-tetrazole | C2H4N4 | CID 140124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-methyl-2H-1,2,3,4-tetrazol-5-amine | C2H5N5 | CID 138677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
